![molecular formula C17H16O3 B5535010 6,8,9-trimethyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5535010.png)
6,8,9-trimethyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "6,8,9-trimethyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one" belongs to a class of organic compounds known as furochromenones. These compounds are characterized by a fused furan and chromenone structure and are of interest due to their potential biological activities and applications in organic synthesis.
Synthesis Analysis
The synthesis of furochromenones involves multicomponent reactions, combining substituted nitrostyrenes, aromatic aldehydes, coumarins, and ammonium acetate under mild conditions. This process sequentially involves Michael addition, aza-nucleophilic addition, intermolecular nucleophilic addition, and dehydration reaction, producing complex structures efficiently (Zhou et al., 2013).
Molecular Structure Analysis
The crystal structure of related furochromenone compounds reveals stabilization through C-H...pi interactions and intermolecular O-H...O hydrogen bonds, contributing to the stabilization of their crystal packing. Intramolecular C-H...O hydrogen bonds with S(5) motifs have also been detected (Huo et al., 2005).
Chemical Reactions and Properties
Furochromenones can be functionalized through reactions with nucleophiles like alcohols, amines, or trialkyl phosphites, producing derivatives in excellent yields. These reactions highlight the compound's versatility in organic synthesis (Khalilzadeh et al., 2011).
Physical Properties Analysis
While specific details on the physical properties of "6,8,9-trimethyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one" are not directly available, related compounds exhibit properties such as strong fluorescence emissions, suggesting potential applications in materials science (Shi et al., 2018).
Propiedades
IUPAC Name |
10,13,14-trimethyl-8,12-dioxatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2(6),10,13,15-pentaen-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-8-10(3)19-15-9(2)16-14(7-13(8)15)11-5-4-6-12(11)17(18)20-16/h7H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJICEVCHRZSOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C(C3=C(C=C12)C4=C(CCC4)C(=O)O3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8,9-trimethyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-fluorobenzyl)oxy]-1-naphthaldehyde oxime](/img/structure/B5534927.png)
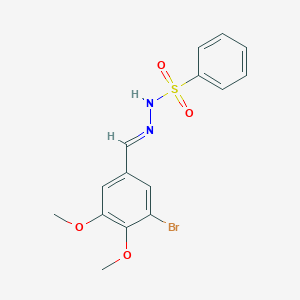
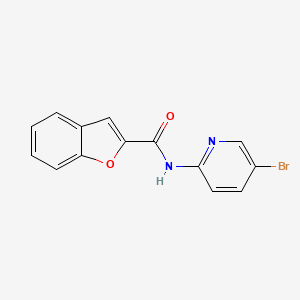
![3-(4-{[7-methyl-2-(3-methylphenyl)-3-quinolinyl]methyl}-1-piperazinyl)-1-propanol](/img/structure/B5534963.png)
![2-(4-nitrophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine](/img/structure/B5534968.png)
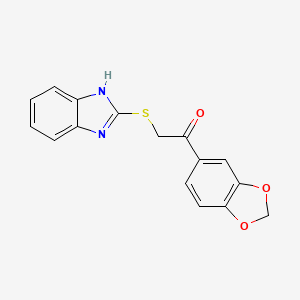
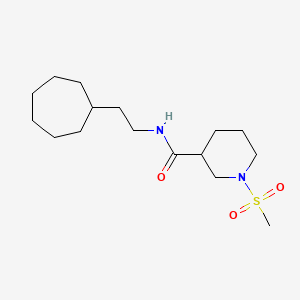
![4-methyl-N'-{4-[2-oxo-2-(1-piperidinyl)ethoxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5534978.png)

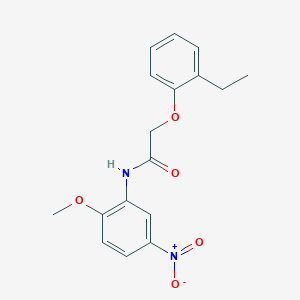
![3-[2-(ethylamino)phenyl]-2(1H)-quinoxalinone](/img/structure/B5535003.png)
![ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5535018.png)
![5-ethyl-2,3-dimethyl-7-{4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazin-1-yl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5535026.png)
![(3S*,4R*)-3-{[(dimethylamino)sulfonyl]amino}-N-(2-furylmethyl)-4-isopropylpyrrolidine-1-carboxamide](/img/structure/B5535041.png)